Menthyl hydroperoxide CAS 80-47-7 properties and safety data
Menthyl hydroperoxide CAS 80-47-7 properties and safety data
[1][2][3]
Executive Summary
Menthyl hydroperoxide (p-Menthane hydroperoxide, PMHP) is a tertiary organic peroxide (CAS 80-47-7) predominantly utilized as a radical initiator in polymer chemistry and a selective oxidant in organic synthesis.[1][2][3] Unlike lower molecular weight peroxides (e.g., methyl hydroperoxide), PMHP offers a balance of reactivity and stability, characterized by a Self-Accelerating Decomposition Temperature (SADT) of approximately 80°C. This guide provides a comprehensive technical analysis of PMHP, focusing on its physicochemical properties, synthesis via autoxidation, critical safety protocols for handling Type D organic peroxides, and its application in redox-initiated polymerization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Structure
-
IUPAC Name: 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide[4]
-
Common Names: p-Menthane hydroperoxide, PMHP, p-Menth-8-yl hydroperoxide[4]
-
Molecular Formula: C₁₀H₂₀O₂[1]
-
Molecular Weight: 172.27 g/mol [2]
The compound typically exists as a mixture of cis- and trans- isomers relative to the cyclohexane ring, with the hydroperoxide group located at the tertiary carbon of the isopropyl substituent (C8 position).
Key Properties Table
| Property | Value | Notes |
| Physical State | Viscous liquid | Colorless to pale yellow |
| Density | 0.92 – 0.97 g/cm³ | At 20°C |
| Active Oxygen Content | ~9.28% (Theoretical) | Commercial grades often ~50% solution |
| SADT | 80°C (176°F) | Critical limit for bulk storage |
| Flash Point | ~53°C (127°F) | For commercial solutions (e.g., in isododecane) |
| Solubility | Immiscible in water | Soluble in alcohols, esters, hydrocarbons |
| Decomposition Temp | > 100°C | Exothermic decomposition |
| Half-Life ( | 10 hours @ 115°C | 1 hour @ 133°C (in benzene) |
Synthesis & Reaction Mechanism[7][9][10]
Synthesis via Autoxidation
The industrial and laboratory synthesis of PMHP primarily relies on the autoxidation of p-menthane. This process is a radical chain reaction initiated by thermal energy or a radical source, proceeding via the abstraction of the tertiary hydrogen atom at the C8 position.
Mechanism Description
-
Initiation: A radical initiator (In•) abstracts a hydrogen atom from p-menthane, creating a tertiary carbon radical at C8.
-
Propagation:
-
The carbon radical reacts rapidly with molecular oxygen (
) to form a peroxy radical ( ). -
The peroxy radical abstracts a hydrogen from another p-menthane molecule, yielding the target hydroperoxide (
) and regenerating the carbon radical.
-
-
Termination: Radical coupling (rare in controlled oxidation) or reaction with antioxidants.
Visualization: Synthesis & Homolysis Pathway
Figure 1: Mechanistic pathway of p-Menthane autoxidation to PMHP and subsequent thermal homolysis for radical initiation.
Experimental Protocol: Laboratory Synthesis
Disclaimer: Organic peroxides are potentially explosive.[2][5][3][6][7][8] All procedures must be conducted behind a blast shield in a dedicated fume hood.
Reagents & Equipment[7]
-
Substrate: p-Menthane (High purity, >98%)
-
Oxidant: Molecular Oxygen (O₂) or compressed air
-
Catalyst: Manganese(II) stearate or Cobalt(II) naphthenate (0.1 mol%)
-
Solvent: None (neat reaction) or Chlorobenzene
-
Equipment: Jacketed glass reactor, gas sparger, reflux condenser, temperature controller.
Step-by-Step Methodology
-
Setup: Charge the reactor with p-menthane and the metal catalyst. Heat the mixture to 80°C .
-
Oxidation: Introduce a stream of
through the sparger. Maintain vigorous stirring to maximize gas-liquid mass transfer.-
Note: The reaction is autocatalytic. An induction period of 1-2 hours is common before rapid peroxide accumulation begins.
-
-
Monitoring: Monitor the active oxygen content hourly using iodometric titration (see Sec 5.1).
-
Termination: Stop the reaction when conversion reaches 30-40% . Higher conversions increase the risk of side-product formation (alcohols/ketones) and thermal runaway.
-
Purification:
-
Wash the crude mixture with dilute aqueous NaOH to remove acidic byproducts.
-
Extract with hexane if necessary.
-
Concentrate via vacuum stripping at <40°C to remove unreacted p-menthane. Do not distill the peroxide to dryness.
-
Analytical Methods
Iodometric Titration (Active Oxygen)
This is the gold standard for quantifying hydroperoxide concentration.
-
Dissolution: Dissolve ~0.2g of sample in 25 mL of glacial acetic acid/chloroform (3:2 v/v).
-
Reaction: Add 2 mL of saturated aqueous Potassium Iodide (KI) solution. Flush with
and stopper immediately. -
Incubation: Allow to stand in the dark for 15 minutes. The solution will turn dark brown (
liberation). -
Titration: Titrate with 0.1N Sodium Thiosulfate (
) until the yellow color fades. Add starch indicator and continue until colorless. -
Calculation:
Safety & Handling (E-E-A-T)
Hazard Classification (GHS)
-
Organic Peroxide Type D: Heating may cause a fire.[2][9][10]
-
Skin Corrosion 1B: Causes severe skin burns and eye damage.[2][9][10]
-
Acute Toxicity (Inhalation): Harmful if inhaled.
Storage & Compatibility
-
Temperature Control: Store below 30°C (86°F) . The SADT is 80°C; however, long-term degradation occurs at lower temperatures.
-
Incompatibility: Strictly avoid contact with reducing agents, heavy metal salts (Fe, Co, Mn), acids, and alkalis .[1] These act as decomposition catalysts, potentially lowering the SADT and causing runaway reactions.
-
Container: Use High-Density Polyethylene (HDPE) or stainless steel (passivated). Avoid mild steel or copper.
Emergency Response Workflow
Figure 2: Emergency response decision tree for PMHP spills. Note the prohibition of combustible absorbents like sawdust.
Applications in Drug Development & Synthesis
Radical Polymerization
PMHP is a critical initiator for the polymerization of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS).[2] In drug delivery systems, it can be used to synthesize biocompatible polymer matrices via redox initiation at lower temperatures compared to thermal decomposition, preserving sensitive active pharmaceutical ingredients (APIs).
C-H Functionalization
In medicinal chemistry, PMHP serves as a specialized oxidant for
References
-
European Chemicals Agency (ECHA). Registration Dossier - p-Menthane Hydroperoxide. Retrieved from [Link]
-
Stinson, J. S., & Fisher, G. S. (1959). The Decomposition of p-Menthane Hydroperoxide.[2][11] Journal of Organic Chemistry, 24(8), 1084–1088.[4]
-
United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Organic Peroxides Chapter.[1][2][3][12][7][8][10]
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